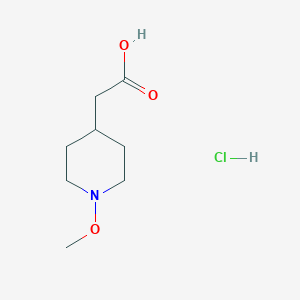

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride

Description

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride (CAS: 1909326-89-1) is a piperidine-derived compound with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Structurally, it consists of a piperidine ring substituted with a methoxy group at the 1-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. Its hydrochloride form enhances solubility, a common strategy for improving pharmacokinetic properties in pharmaceutical candidates .

Properties

IUPAC Name |

2-(1-methoxypiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNVEDOSBLETKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Acetylation: The acetic acid moiety can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Substitution: Methanol, ethanol, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthesis: The target compound likely follows a nucleophilic aromatic substitution pathway, similar to compounds 9a–9d , where the piperidine nitrogen displaces a leaving group (e.g., fluorine) on a methoxy-substituted aryl halide.

- Solubility: As a hydrochloride salt, the target compound is expected to exhibit higher aqueous solubility than neutral analogs like 9a–9d, similar to 2-(1H-imidazol-5-yl)acetic acid hydrochloride, which is explicitly noted as water-soluble .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations :

- The absence of melting point data for the target compound contrasts with well-characterized analogs like 2-(1H-imidazol-5-yl)acetic acid hydrochloride , highlighting a gap in existing literature.

Biological Activity

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxy group and an acetic acid moiety, which contributes to its unique biological properties. The molecular formula is CHClNO.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.

- Antiviral Effects : There is ongoing investigation into its efficacy against viral infections, although detailed results are still emerging.

- Neurological Applications : The compound is being explored for its potential therapeutic effects in neurological disorders, possibly due to its ability to interact with neurotransmitter systems.

- Antitubercular Activity : Similar compounds have shown promise against Mycobacterium tuberculosis, indicating that this compound may also be effective in this regard .

The mechanism of action involves interactions with specific molecular targets within the body. The compound may modulate neurotransmitter levels or inhibit key enzymes involved in microbial metabolism, leading to its observed biological effects .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study assessing the compound's antimicrobial properties, it was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest moderate oral bioavailability, with ongoing studies aimed at optimizing its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.